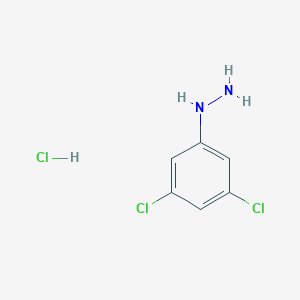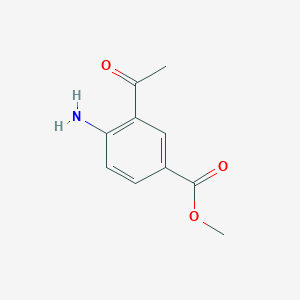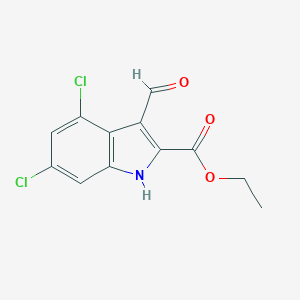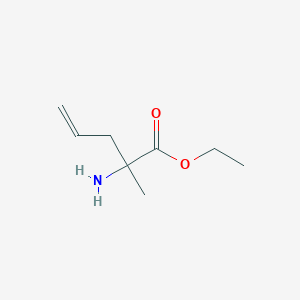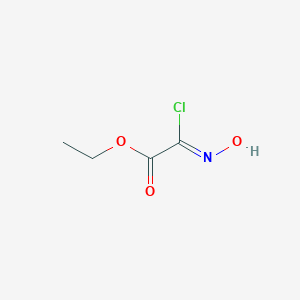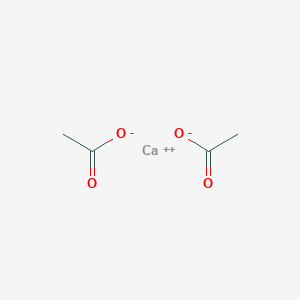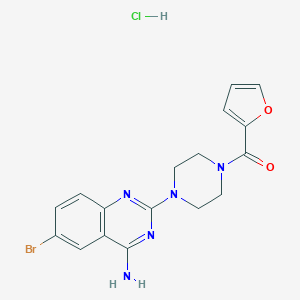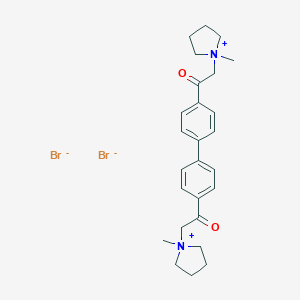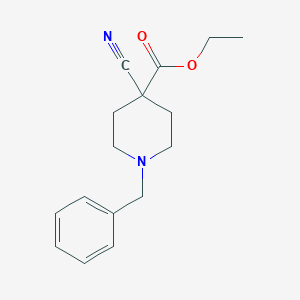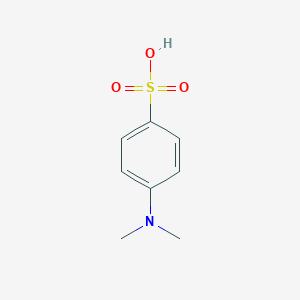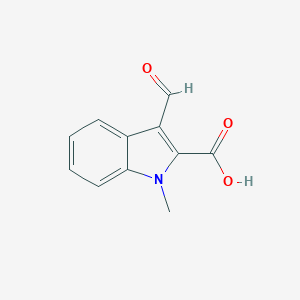
3-formyl-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including compounds related to "3-formyl-1-methyl-1H-indole-2-carboxylic acid," often employs strategies that involve the formation of the indole core followed by functional group modifications. Taber and Tirunahari (2011) review various methods for indole synthesis, highlighting the diversity and complexity of approaches available for constructing the indole nucleus, which is central to molecules like "3-formyl-1-methyl-1H-indole-2-carboxylic acid" (Taber & Tirunahari, 2011).
Scientific Research Applications
-
Pharmaceutical Research
- Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures vary widely depending on the specific type of disorder being treated. Typically, these compounds are administered in the form of a drug, which can be taken orally or injected .
- The results or outcomes obtained also vary widely. In general, indole derivatives have shown promise in inhibiting the growth of cancer cells and microbes .
-
Medicinal Chemistry
- Indole-containing metal complexes have been studied for their medicinal applications .
- These complexes are typically synthesized in a laboratory setting, and their biological and pharmacological activity is tested using various assays .
- Some of the latest and most relevant achievements in this field include the discovery of indole-containing metal complexes that show significant biological activity .
-
Organic Chemistry
- Indole-2-carboxylic acid has been used as a reactant for the total synthesis of (±)-dibromophakellin and analogs .
- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .
- The results or outcomes obtained include the successful synthesis of the desired compounds .
-
Virology
- Indole-2-carboxylic acid derivative 3 has been found to effectively inhibit the strand transfer of HIV-1 integrase .
- The methods of application or experimental procedures typically involve administering the compound to cells infected with HIV-1 and observing the effects .
- The results or outcomes obtained include a significant reduction in the ability of HIV-1 to replicate .
-
Microbiology
- Certain 3-Phenyl-1H-indoles have been studied for their antimycobacterial activity .
- The methods of application or experimental procedures typically involve administering the compound to mycobacterial cells and observing the effects .
- The results or outcomes obtained include a reduction in the growth of mycobacterial cells .
-
Synthesis of Alkaloids
- Indole derivatives are prevalent moieties present in selected alkaloids .
- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .
- The results or outcomes obtained include the successful synthesis of the desired compounds .
-
HIV-1 Inhibitor
- Indole-2-carboxylic acid derivative 3 was proved to effectively inhibit the strand transfer of HIV-1 integrase .
- The methods of application or experimental procedures typically involve administering the compound to cells infected with HIV-1 and observing the effects .
- The results or outcomes obtained include a significant reduction in the ability of HIV-1 to replicate .
-
Preparation of Various Compounds
- 1-Methyl-1H-indole-3-carboxylic acid is a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .
- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .
- The results or outcomes obtained include the successful synthesis of the desired compounds .
-
Synthesis of Alkaloids
- Indole derivatives are prevalent moieties present in selected alkaloids .
- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .
- The results or outcomes obtained include the successful synthesis of the desired compounds .
-
HIV-1 Inhibitor
- Indole-2-carboxylic acid derivative 3 was proved to effectively inhibit the strand transfer of HIV-1 integrase .
- The methods of application or experimental procedures typically involve administering the compound to cells infected with HIV-1 and observing the effects .
- The results or outcomes obtained include a significant reduction in the ability of HIV-1 to replicate .
-
Preparation of Various Compounds
- 1-Methyl-1H-indole-3-carboxylic acid is a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .
- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .
- The results or outcomes obtained include the successful synthesis of the desired compounds .
Future Directions
properties
IUPAC Name |
3-formyl-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYANKXSPJQBIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1-methyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



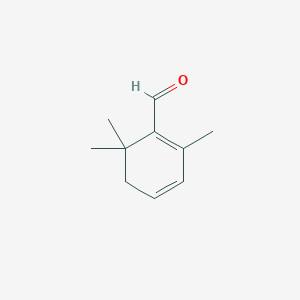
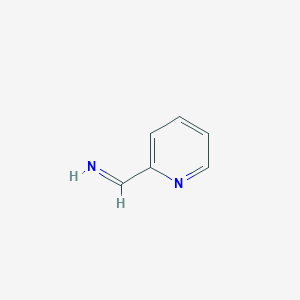
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
